molecular formula C11H7BrO2S B1277653 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde CAS No. 56656-94-1

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde

Cat. No.: B1277653
CAS No.: 56656-94-1
M. Wt: 283.14 g/mol
InChI Key: OPRPLUWSLMRQRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde typically involves the reaction of 4-bromothiophenol with 2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biochemistry: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as anti-cancer or anti-inflammatory agents, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde is unique due to the combination of its bromophenyl, sulfanyl, and furaldehyde groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

5-(4-bromophenyl)sulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRPLUWSLMRQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427665
Record name 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56656-94-1
Record name 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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